The synthesis of 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester can be achieved through several methods:
These synthesis routes highlight the versatility and complexity involved in producing this compound, with considerations for cost and efficiency being paramount in selecting an appropriate method.
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester can undergo several chemical reactions:
These reactions underline the compound's versatility in synthetic organic chemistry and its potential utility in drug development.
The mechanism of action for 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester is not fully elucidated but is believed to involve:
Further studies are needed to clarify its precise mechanism of action and identify specific biological targets.
The physical and chemical properties of 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester include:
Property | Value |
---|---|
Molecular Formula | C14H25NO4 |
Molecular Weight | 271.35 g/mol |
Density | Approximately (predicted) |
Boiling Point | Approximately (predicted) |
pKa | Approximately (predicted) |
These properties are essential for predicting the behavior of the compound under various conditions and its suitability for specific applications.
The scientific applications of 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester are diverse:
The 1-oxa-9-azaspiro[5.5]undecane system embodies a [5.5] ring fusion, where a tetrahydropyran ring connects to a piperidine moiety via a quaternary spiro carbon. This arrangement imposes significant three-dimensionality, with computational data indicating a TPSA (Topological Polar Surface Area) of 59 Ų and LogP of 1.93, reflecting moderate polarity [4]. These parameters suggest favorable membrane permeability while retaining sufficient solubility for biological interactions—a critical balance in drug development. The spiro junction rigidifies the structure, limiting conformational flexibility and potentially enhancing binding specificity toward biological targets. X-ray crystallography of analogous compounds reveals that the spiro center enforces near-perpendicular dihedral angles between the fused rings, creating well-defined spatial presentations of functional groups [6].
The introduction of a 3-hydroxy group (as in the subject compound) adds a critical pharmacophoric element. Positioned on the tetrahydropyran ring, this substituent serves dual roles: as a hydrogen bond donor/acceptor for target engagement and as a synthetic handle for further derivatization. This hydroxy group significantly influences molecular properties, increasing hydrophilicity and contributing to the compound's overall hydrogen bonding capacity (H-bond acceptors: 4; H-bond donors: 1) [4]. Spectroscopic analysis (e.g., IR) would confirm strong O-H stretching vibrations around 3200–3400 cm⁻¹, consistent with alcohol functionality. The stereochemistry of this center remains underexplored but is anticipated to profoundly impact biological activity, as evidenced by the differential target affinities observed in related chiral spirocyclic compounds [4] [6].
Table 1: Structural and Computational Properties of Key Spirocyclic Derivatives
Compound CAS Number | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | LogP | Key Structural Features |
---|---|---|---|---|---|
374795-42-3 (Subject) | C₁₄H₂₅NO₄ | 271.35 | 59 | 1.93 | 3-Hydroxy on oxane ring |
1341034-85-2 | C₁₅H₂₇NO₄ | 285.38 | 59 | 1.80 | 3-Hydroxymethyl group |
1785761-67-2 | C₁₃H₂₃NO₄ | 257.33 | 59 | 1.68 | 4-Hydroxy-4-methyl substitution |
2306269-68-9 | C₁₂H₂₁NO₃ | 227.30 | 49 | 1.45 | Smaller [2.5] ring system |
The tert-butoxycarbonyl (Boc) group in this molecule serves as a protecting group for the secondary amine nitrogen within the azaspiro ring. This moiety is instrumental in synthetic strategies targeting complex molecules, particularly peptidomimetics. Its primary advantage lies in its orthogonal deprotection chemistry: stable under basic conditions and nucleophilic attack yet readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in organic solvents) without affecting the spirocyclic backbone or the hydroxy functionality [4]. This selectivity enables sequential synthetic modifications on other molecular regions, a crucial feature for constructing intricate pharmacophores. The Boc group also enhances compound solubility in organic solvents (e.g., dichloromethane, THF, ethyl acetate), facilitating reactions that require homogeneous conditions. This contrasts with unprotected amines, which may form salts leading to solubility challenges or undesired side reactions [4] [6].
Beyond protection, the Boc group subtly modulates the molecule's electronic and steric profile. It reduces the basicity of the adjacent nitrogen, minimizing undesired protonation under physiological conditions that could alter distribution properties. In peptide mimetic applications, this protected scaffold can mimic proline-like structures due to conformational constraints imposed by the spiro system while offering enhanced three-dimensionality. The steric bulk of the tert-butyl moiety (molar refractivity: ~53) also influences the molecule's overall shape, potentially enabling unique van der Waals interactions in target binding pockets that simpler groups (e.g., methyl carbamate) cannot achieve [4] [6].
Table 2: Comparative Analysis of Boc Protection Strategies in Spirocyclic Systems
Protection Attribute | Boc Group | Alternative (Cbz Group) | Significance in Spirocyclic Context |
---|---|---|---|
Deprotection Conditions | Mild acid (e.g., TFA/DCM) | Hydrogenolysis (H₂/Pd-C) | Acid stability preserves acid-sensitive spiro scaffolds |
Steric Bulk | High (tert-butyl) | Moderate (benzyl) | Shields amine from nucleophiles/rearrangements |
Solubility Impact | Increases in organic solvents | Variable | Facilitates reactions in non-polar media |
Orthogonality | Compatible with Fmoc, benzyl | Compatible with Boc, benzyl | Enables multi-step derivatization strategies |
Electronic Effects | Electron-withdrawing | Electron-withdrawing | Reduces N-nucleophilicity during functionalization |
Despite promising attributes, significant knowledge gaps impede the rational utilization of 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane derivatives in drug discovery. A critical limitation lies in the stereoselective synthesis of this scaffold. Current routes to racemic mixtures are documented (e.g., multi-step sequences from cyclic ketones), but asymmetric methods enabling enantiopure material production remain underdeveloped [6]. This deficiency is consequential given the potential for enantiomers to exhibit divergent biological activities and pharmacokinetic profiles. The regioselective functionalization of the hydroxy group presents another challenge. While standard acylation or alkylation reactions are feasible, controlling reactivity without epimerization or ring-opening remains problematic, particularly under acidic or basic conditions that might destabilize the Boc group or spiro architecture [4] [6].
Pharmacological characterization of this specific compound is notably sparse. Although computational predictions (e.g., LogP ~1.93, TPSA ~59 Ų) suggest favorable absorption characteristics, experimental validation of ADME properties (Absorption, Distribution, Metabolism, Excretion) is lacking [4]. Key questions remain unanswered: Does the spiro system confer metabolic stability against hepatic enzymes? Does the hydroxy group undergo glucuronidation? Moreover, the scaffold's potential against specific biological targets is underexplored. Preliminary data suggest utility in nitroimidazole-derived anticancer agents and antimicrobial compounds leveraging the spirocyclic framework's shape complementarity with enzyme pockets, yet rigorous structure-activity relationship (SAR) studies are absent [6]. Scalability poses practical barriers; current synthesis protocols reported in supplier documentation (purity ≥95-96%) lack optimization for multi-gram production required for preclinical evaluation, particularly regarding hazardous material handling during chromatographic purification or high-pressure hydrogenation steps [4].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: